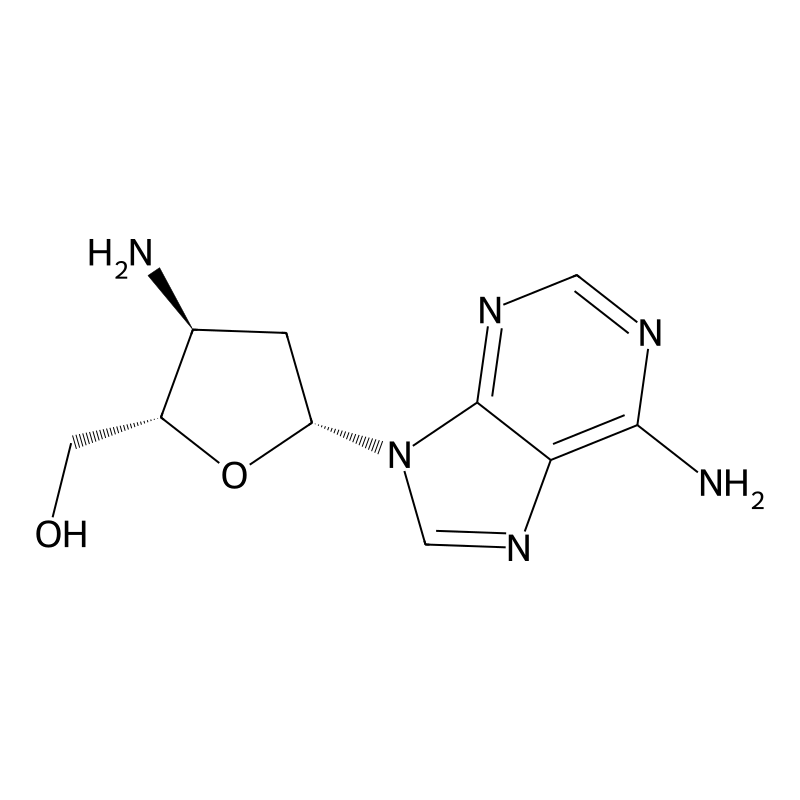

3'-Amino-2',3'-dideoxyadenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity:

3'-Amino-2',3'-dideoxyadenosine (Ad4N) is a nucleoside analog that has been investigated for its potential as an antibacterial agent. It functions by inhibiting the growth of bacteria by targeting their ribosomes, the cellular machinery responsible for protein synthesis. Ad4N binds to the ribose moiety of ribosomal RNA (rRNA), leading to the disruption of peptide bond formation and ultimately halting protein synthesis, which is essential for bacterial survival. [, ]

Mechanism of Action:

The specific mechanism by which Ad4N binds to rRNA is not fully understood, but research suggests that it interacts with the A-site on the ribosome, which is the binding site for the incoming aminoacyl-tRNA during protein synthesis. This interaction prevents the formation of the peptide bond between the amino acids, effectively blocking protein production. []

Advantages and Limitations:

Ad4N exhibits broad-spectrum antibacterial activity, meaning it can potentially inhibit the growth of a wide range of bacterial species. Additionally, studies have shown that Ad4N is less susceptible to the development of bacterial resistance compared to some other antibiotics. [, ] However, further research is needed to fully evaluate its efficacy and potential side effects in vivo.

3'-Amino-2',3'-dideoxyadenosine is a nucleoside analog characterized by the presence of an amino group at the 3' position and lacking hydroxyl groups at the 2' and 3' positions of the ribose sugar. This structural modification renders it a valuable compound in biochemical research and pharmaceutical applications, particularly in antiviral and anticancer therapies. The compound has the chemical formula C10H13N5O3 and is known by its CAS number 7403-25-0 .

3'-DAA has been investigated for its potential to inhibit the growth of viruses like HIV (Human Immunodeficiency Virus) [, ]. It disrupts viral replication by targeting the viral reverse transcriptase enzyme. This enzyme is crucial for HIV to convert its RNA genome into DNA, a necessary step for the virus to integrate its genetic material into host cells and replicate [, ].

3'-DAA binds to the reverse transcriptase enzyme and interferes with its ability to synthesize viral DNA. Because the 3'-modified sugar cannot form the same bonds as natural nucleosides, it terminates DNA chain elongation by the enzyme [, ].

The biological activity of 3'-Amino-2',3'-dideoxyadenosine primarily revolves around its role as an antiviral agent. It has demonstrated efficacy against several viral pathogens by inhibiting viral replication processes. Specifically, it acts by competing with natural substrates for incorporation into viral nucleic acids, thereby disrupting the replication cycle. Studies have indicated its potential as an anticancer agent as well, where it interferes with DNA synthesis and cellular proliferation .

The synthesis of 3'-Amino-2',3'-dideoxyadenosine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing enzymes like adenosine deaminase to convert starting materials such as 3'-amino-3'-deoxythymidine into the desired nucleoside .

- Chemical Synthesis: Traditional organic synthesis techniques involving protection-deprotection strategies to selectively introduce the amino group while maintaining the integrity of other functional groups.

- Nucleoside Phosphorylation: Employing nucleoside phosphorylases to facilitate the transfer of ribose moieties from donor molecules to form 3'-Amino-2',3'-dideoxyadenosine efficiently .

The applications of 3'-Amino-2',3'-dideoxyadenosine are diverse:

- Antiviral Therapy: It is explored as a potential treatment for viral infections, particularly those caused by retroviruses.

- Cancer Treatment: Its ability to inhibit DNA synthesis makes it a candidate for anticancer drug development.

- Research Tool: Used in molecular biology studies to understand nucleic acid metabolism and enzyme interactions .

Interaction studies involving 3'-Amino-2',3'-dideoxyadenosine have focused on its binding affinities with various enzymes and nucleic acids. Research indicates that it binds effectively to RNA and can inhibit RNA-dependent processes, making it a valuable tool in studying RNA biology. Additionally, its interactions with polymerases and other nucleic acid-modifying enzymes have been characterized, revealing insights into its mechanism of action against viral replication .

Several compounds share structural similarities with 3'-Amino-2',3'-dideoxyadenosine, each exhibiting unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2',3'-Dideoxyadenosine | Lacks both 2' and 3' hydroxyl groups | Primarily used in HIV treatment |

| 3'-Amino-3'-deoxyadenosine | Contains an amino group at the 3' position | Exhibits antitumor activity |

| 2-Amino-2',3'-dideoxyadenosine | Amino group at the 2' position | Potentially less effective than its counterparts |

| 5-Azacytidine | Contains nitrogen in the pyrimidine ring | Used for epigenetic modulation |

These compounds highlight the unique structural modifications that influence their biological activities and therapeutic potentials. The presence of specific functional groups in each compound determines its interaction with biological targets, thus influencing its efficacy as a drug candidate .

The enzymatic synthesis of 3'-amino-2',3'-dideoxyadenosine through phosphorolysis represents a highly efficient biocatalytic approach utilizing thermostable nucleoside phosphorylases from Bacillus stearothermophilus [13] [14]. This thermophilic bacterium produces two distinct types of purine nucleoside phosphorylases: purine nucleoside phosphorylase type I and purine nucleoside phosphorylase type II, each exhibiting unique substrate specificities and catalytic properties [13] [14].

The purine nucleoside phosphorylase type I enzyme demonstrates exceptional structural and functional homology to eukaryotic purine nucleoside phosphorylases, efficiently catalyzing the phosphorolysis of inosine and guanosine while exhibiting limited activity toward adenosine derivatives [14]. In contrast, purine nucleoside phosphorylase type II represents a minor enzyme variant that preferentially phosphorolyzes adenosine and its derivatives, making it particularly suitable for 3'-amino-2',3'-dideoxyadenosine synthesis [13]. The deduced amino acid sequence of purine nucleoside phosphorylase type II shares 54% identity with the Escherichia coli enzyme while maintaining no significant homology to purine nucleoside phosphorylase type I or eukaryotic counterparts [13].

The thermostable nature of Bacillus stearothermophilus nucleoside phosphorylases confers significant advantages for industrial applications, including enhanced stability under harsh reaction conditions, elevated operating temperatures ranging from 55°C to 70°C, and exceptional pH tolerance spanning 4 to 10 [16] [21]. These enzymes demonstrate remarkable substrate activity toward purine nucleosides, with typical activities ranging from 50 to 500 units per milligram of protein for natural substrates [25]. For amino-modified derivatives such as 2'-amino-2'-deoxyadenosine, substrate activities decrease to 0.1-3 units per milligram, indicating moderate but acceptable catalytic efficiency [25].

The phosphorolysis mechanism involves the reversible cleavage of the glycosidic bond in the presence of inorganic phosphate, yielding the corresponding nucleobase and pentose 1-phosphate [7] [21]. This reaction exhibits perfect regio- and stereoselectivity, permitting reactions with unprotected starting materials and eliminating the need for complex protection-deprotection strategies [8]. Recent investigations have elucidated the principles of thermodynamic control in these reaction systems, demonstrating the practical application of thermostable nucleoside phosphorylases in synthesizing pharmaceutically relevant nucleosides [8].

| Enzyme Type | Molecular Weight (kDa) | Optimal Temperature (°C) | Substrate Activity (U/mg) | Primary Substrates |

|---|---|---|---|---|

| B. stearothermophilus PNP I | 29.6 | 55-70 | 50-500 | Inosine, guanosine |

| B. stearothermophilus PNP II | Not specified | 55-70 | 0.1-3 (amino derivatives) | Adenosine derivatives |

| G. stearothermophilus PNP | Not specified | 70-100 | 50-500 | Various purine nucleosides |

| T. thermophilus PyNP | Not specified | 80-100 | Variable | Pyrimidine nucleosides |

Multi-Step Chemical Synthesis via Dess-Martin Periodinane Oxidation

The chemical synthesis of 3'-amino-2',3'-dideoxyadenosine through multi-step pathways incorporating Dess-Martin periodinane oxidation provides a versatile approach for accessing this modified nucleoside analog [3]. Dess-Martin periodinane, a hypervalent iodine reagent, offers significant advantages over traditional chromium-based and dimethyl sulfoxide-based oxidants, including milder reaction conditions, neutral pH requirements, shortened reaction times, enhanced yields, simplified workup procedures, and exceptional chemoselectivity [3].

The synthesis typically commences with the preparation of appropriately protected adenosine derivatives, followed by selective oxidation of primary or secondary alcohols using Dess-Martin periodinane under ambient conditions [3]. The periodinane reagent demonstrates remarkable selectivity toward hydroxyl group complexation, facilitating rapid ligand exchange as the initial step in the oxidation mechanism [3]. Proton nuclear magnetic resonance studies have revealed that employing one equivalent of alcohol forms an intermediate diacetoxyalkoxyperiodinane, wherein the acetate functions as a base to deprotonate the alpha-hydrogen from the alcohol, ultimately yielding the desired carbonyl compound [3].

Multiple synthetic routes have been developed for 2',3'-dideoxyadenosine derivatives, including approaches utilizing triphenylmethyl protection strategies and thionocarbonyl-mediated deoxygenation reactions [1]. The reaction of 5'-triphenylmethyl-2'-deoxyadenosine with para-toluenesulfonyl chloride in pyridine generates 5'-triphenylmethyl-3'-(para-toluenesulfonyl)-2'-deoxyadenosine, which undergoes partial hydrolysis with acetic acid to yield 3'-(para-toluenesulfonyl)-2'-deoxyadenosine [1]. Subsequent treatment with ethylmercaptan via sodium ethoxide affords 3'-ethylthio-2',3'-dideoxyadenosine, followed by desulfurization using Raney nickel in refluxing methyl cellosolve-ethanol at 100°C [1].

Alternative synthetic pathways involve stereospecific transformations beginning with naturally occurring amino acids such as L-glutamic acid [1]. The stereospecific deamination-lactonization of L-glutamic acid using sodium nitrite and hydrochloric acid produces (S)-(+)-gamma-carboxy-gamma-butyrolactone, which undergoes esterification, selective reduction, and protection reactions to generate key intermediates [1]. These intermediates are subsequently converted to tetrahydrofuryl bromides that condense with silylated adenine derivatives to afford protected dideoxyadenosine compounds [1].

The multi-step nature of these synthetic approaches allows for precise control over stereochemistry and functional group installation, with overall yields typically ranging from 59% to 95% depending on the specific reaction sequence employed [1]. The incorporation of Dess-Martin periodinane oxidation steps enhances the efficiency of these transformations by providing mild, selective oxidation conditions that preserve sensitive functional groups throughout the synthetic sequence [3].

Industrial Biotransformation Processes for Scalable Production

Industrial biotransformation processes for 3'-amino-2',3'-dideoxyadenosine production leverage advanced biocatalytic methodologies to achieve scalable, sustainable manufacturing [2] [5]. These processes utilize engineered microbial systems expressing recombinant nucleoside phosphorylases and complementary enzymes to establish efficient cascade reactions capable of converting readily available precursors into target nucleoside analogs [2].

The development of modular enzymatic cascade systems represents a significant advancement in nucleoside biotransformation technology [2]. These one-pot, multi-enzyme systems employ nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts, enabling direct conversion of nucleosides to nucleoside triphosphates with conversions ranging from 60% to greater than 99% [2]. The implementation of adenosine triphosphate recycling systems dramatically enhances product yields, with natural deoxynucleoside triphosphates synthesized at 60-99% conversion and sugar-modified variants produced at 69-99% conversion [2].

Continuous enzyme membrane reactors have emerged as a transformative platform for modified nucleoside synthesis, combining enzymatic catalysis with membrane separation technology [5]. These reactors provide powerful combinations of efficiency, selectivity, and sustainability while enabling precise control over reaction parameters [5]. The integration of enzyme sequences with optimized membrane configurations achieves notable yields and selectivity, representing a paradigm shift in nucleoside modification approaches [5].

Co-expression strategies utilizing recombinant Escherichia coli systems demonstrate exceptional potential for industrial nucleoside biosynthesis [30]. Bacterial strains co-expressing purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase genes achieve greater than 90% conversion yields when substrate concentrations reach 30 millimolar with 0.5% recombinant bacterial cell volume as catalyst at pH 7.5 [30]. These biotransformation reactions proceed efficiently at 50°C for 2-hour incubation periods, demonstrating the practical feasibility of whole-cell biocatalytic approaches [30].

The replacement of expensive isopropyl beta-D-1-thiogalactopyranoside with lactose for protein induction represents a cost-effective optimization for industrial applications [30]. Lactose concentrations above 0.5 millimolar provide protein expression capabilities similar to traditional induction methods while significantly reducing production costs [30]. This modification enables economically viable large-scale production of recombinant nucleoside phosphorylases for biotransformation applications [30].

Industrial biotransformation processes benefit from the inherent advantages of enzymatic catalysis, including ambient reaction conditions, high specificity, minimal side product formation, and environmental compatibility [7] [12]. The scalability of these processes depends on enzyme availability, substrate solubility, product inhibition effects, and downstream purification requirements [16] [21].

| Process Parameter | Enzymatic Cascade | Continuous Membrane | Whole-Cell Systems |

|---|---|---|---|

| Temperature Range (°C) | 37-50 | 25-70 | 37-50 |

| pH Range | 6.5-8.0 | 6.0-8.5 | 7.0-7.5 |

| Conversion Yield (%) | 60-99 | 69-99 | >90 |

| Reaction Time (hours) | 2-6 | 1-4 | 2 |

| Substrate Concentration (mM) | 10-50 | 5-30 | 30 |

Protection-Deprotection Strategies for Amino Group Functionalization

Protection-deprotection strategies for amino group functionalization in 3'-amino-2',3'-dideoxyadenosine synthesis require careful consideration of stability, orthogonality, and reaction compatibility [4] [9] [19]. The development of novel protecting groups specifically designed for aminosugar chemistry addresses the unique challenges associated with nucleoside modification, including base sensitivity, steric hindrance, and functional group discrimination [4] [19].

The 1,3-dimethyl-2,4,6-trioxopyrimidine-5-ylidene methyl protecting group represents a significant advancement in amino protection technology for carbohydrate chemistry [4]. This protecting group can be installed in high yield by reacting amino sugars with 1,3-dimethyl-5-[(dimethylamino)methylene]-2,4,6-(1H,3H,5H)-trioxopyrimidine in water or organic solvents such as methanol and dichloromethane [4]. The reaction typically achieves completion at room temperature with product precipitation occurring within one minute when methanol serves as the solvent [4].

The stability profile of this protecting group demonstrates exceptional resistance to a wide range of reaction conditions commonly employed in carbohydrate chemistry, including acylation, deacylation, alkylation, hydrogenolysis, acetal formation and cleavage, reductive ring opening of acetals, silylation, and glycosylation reactions [4]. Deprotection proceeds readily using ammonia, hydrazine, or primary amines such as ethanolamine or hydroxylamine at room temperature within minutes [4].

Traditional amino protecting groups such as tert-butyloxycarbonyl and benzyloxycarbonyl provide reliable protection under specific reaction conditions but may exhibit limitations in nucleoside chemistry due to acid sensitivity or hydrogenolysis requirements [32]. The selection of appropriate protecting groups depends on the subsequent synthetic transformations, with considerations including installation conditions, stability requirements, and deprotection methodology [32].

Regioselective protection strategies enable discrimination between multiple functional groups present in nucleoside substrates [9] [19]. The subtle reactivity differences between axially and equatorially oriented hydroxyl groups can be exploited to achieve selective protection, while cyclic protecting groups such as benzylidene acetals provide robust methods for masking specific hydroxyl combinations [19]. The nucleophilicity hierarchy of different hydroxyl groups under neutral or acidic conditions increases from anomeric to primary positions, facilitating selective functionalization approaches [19].

Advanced protection strategies incorporate temporary protecting groups that can be selectively removed without affecting permanent protecting groups elsewhere in the molecule [26]. This orthogonal protection concept enables complex synthetic sequences involving multiple protection-deprotection cycles while maintaining overall synthetic efficiency [26]. The development of base-labile, acid-labile, and photolabile protecting groups expands the available toolkit for amino group manipulation in nucleoside chemistry [26].

Site-directed protection approaches utilizing enzymatic methods provide highly selective amino group modification under mild conditions [24]. Enzymatic acetylation using Novozyme-435 achieves regioselective protection of amino groups in quantitative yields, with the immobilized enzyme demonstrating reusability over multiple reaction cycles [24]. This approach offers environmental advantages and operational simplicity compared to traditional chemical protection methods [24].

The integration of protection-deprotection strategies with other synthetic methodologies requires careful planning to ensure compatibility and efficiency [11]. The silyl-Hilbert-Johnson reaction, commonly employed for nucleoside synthesis, benefits from appropriate protection of amino functionalities to prevent competing reactions and ensure high yields of desired products [11]. Protection strategies must account for the reversible nature of many nucleoside-forming reactions and the potential for rearrangement under reaction conditions [11].

| Protecting Group | Installation Conditions | Stability | Deprotection Method | Typical Yield (%) |

|---|---|---|---|---|

| DTPM | Room temperature, MeOH | Excellent | NH₃, hydrazine | >95 |

| Boc | Base, room temperature | Acid labile | TFA, HCl | 85-95 |

| Cbz | Base, room temperature | Hydrogenolysis | H₂/Pd-C | 80-90 |

| Acetyl | Ac₂O, pyridine | Base labile | NaOH, NH₃ | 70-85 |

| Formyl | Formic acid | Acid/base labile | HCl, NaOH | 75-90 |